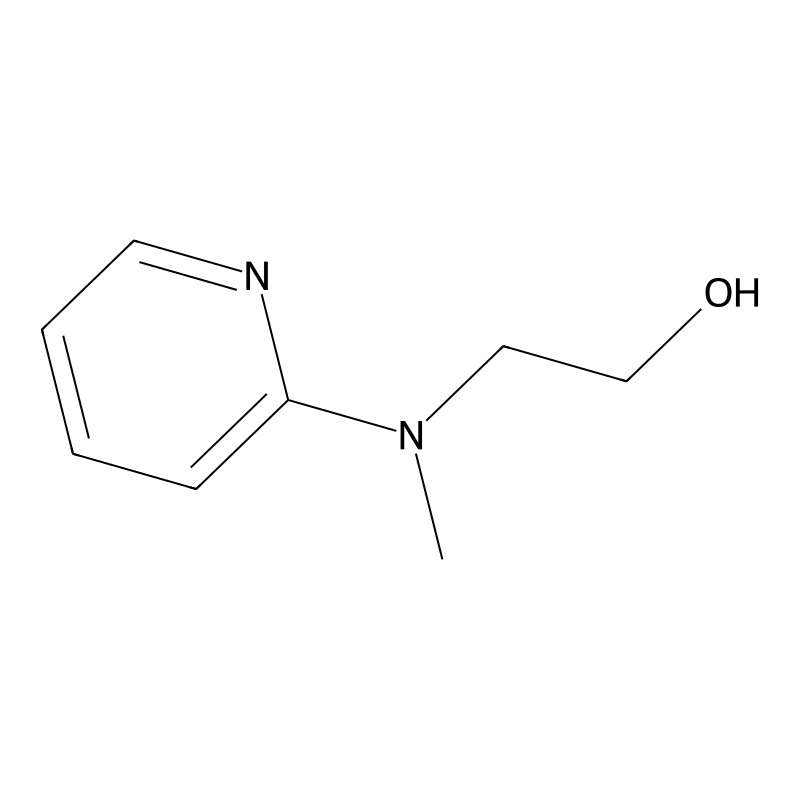

2-(Methyl(pyridin-2-yl)amino)ethanol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

2-(Methyl(pyridin-2-yl)amino)ethanol is an organic compound with the molecular formula C₈H₁₂N₂O. It features a pyridine ring substituted with a methyl group and an amino ethanol moiety. This compound is notable for its potential applications in medicinal chemistry, particularly as an intermediate in the synthesis of various pharmaceuticals, including the antidiabetic drug rosiglitazone . Its structure consists of a pyridine ring attached to an amino group that is further connected to an ethanol unit, providing both basicity and potential for hydrogen bonding interactions.

Synthesis of Rosiglitazone:

The primary application of 2-(Methyl(pyridin-2-yl)amino)ethanol in scientific research lies in the synthesis of Rosiglitazone, a thiazolidinedione drug used to treat type 2 diabetes. It acts as a key intermediate in the multi-step synthesis process []. Studies have shown that 2-(Methyl(pyridin-2-yl)amino)ethanol reacts with t-butyl acetoacetate in the presence of a Lewis acid catalyst to form a key intermediate, which is further transformed into Rosiglitazone.

The chemical behavior of 2-(Methyl(pyridin-2-yl)amino)ethanol includes various reactions typical of amines and alcohols. Notable reactions include:

- Nucleophilic Substitution: The amino group can act as a nucleophile, participating in substitution reactions with electrophiles.

- Formation of Metal Complexes: The compound has been studied for its ability to form complexes with transition metals such as copper(II) and cadmium(II), leading to the formation of coordination compounds .

- Condensation Reactions: It can undergo condensation with aldehydes, leading to the formation of imine derivatives, which are significant in medicinal chemistry.

Research indicates that 2-(Methyl(pyridin-2-yl)amino)ethanol exhibits biological activity relevant to drug development. Docking studies have shown its potential interactions with various biomolecules, including enzymes such as BRAF kinase and DNA gyrase, suggesting its role as a lead compound in cancer therapy . Additionally, its structural features may contribute to its activity against different biological targets.

The synthesis of 2-(Methyl(pyridin-2-yl)amino)ethanol has been explored through several methods:

- Flow Synthesis: A novel approach utilizing microreactor technology has been employed for the efficient production of this compound, optimizing reaction conditions and enhancing yield .

- Traditional Organic Synthesis: Conventional methods involve the reaction of pyridine derivatives with appropriate amines and alcohols under controlled conditions to yield the desired product.

The primary applications of 2-(Methyl(pyridin-2-yl)amino)ethanol include:

- Pharmaceutical Intermediates: It serves as a crucial intermediate in the synthesis of rosiglitazone, an antidiabetic medication .

- Ligands in Coordination Chemistry: Due to its ability to coordinate with metal ions, it is useful in developing metal-based drugs or catalysts.

Interaction studies have focused on the binding affinity of 2-(Methyl(pyridin-2-yl)amino)ethanol with various biomolecules. The results from docking studies indicate significant interactions with targets involved in cancer pathways, highlighting its potential therapeutic applications. The compound's ability to form hydrogen bonds and π–π stacking interactions enhances its binding efficacy .

Several compounds share structural similarities with 2-(Methyl(pyridin-2-yl)amino)ethanol. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-(Methylpyridin-2-yl)morpholine | Morpholine ring attached to a pyridine | Greater basicity due to morpholine structure |

| 2-(Pyridin-3-yl)ethanol | Pyridine ring at a different position | Different pharmacological profile |

| 3-(Methylpyridin-4-yl)propan-1-amine | Propanamine linked to a methylpyridine | Potential selectivity towards different targets |

These compounds differ primarily in their functional groups and the positioning of substituents on the pyridine ring, which can significantly influence their biological activity and application potential.

XLogP3

GHS Hazard Statements

H302 (71.43%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (85.71%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (14.29%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H319 (85.71%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (71.43%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H336 (14.29%): May cause drowsiness or dizziness [Warning Specific target organ toxicity, single exposure;

Narcotic effects];

H361 (14.29%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];

H412 (14.29%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant;Health Hazard